Indoxyl glucuronide

Descripción

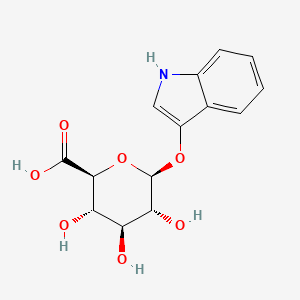

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYNOZVWCFXSNE-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957188 | |

| Record name | 3-Indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35804-66-1 | |

| Record name | 3-Indolyl-β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35804-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035804661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoxyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical and physical properties of indoxyl glucuronide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl glucuronide, a significant uremic toxin, has garnered increasing attention in the scientific community for its role in the pathophysiology of chronic kidney disease (CKD) and its broader systemic effects. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its biological functions, and detailed experimental protocols for its study. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, the 3-O-β-D-glucuronide of indoxyl, is a metabolite of the amino acid tryptophan. It is produced in the liver from indoxyl, which is generated by the gut microbiota. Its chemical structure consists of an indole molecule linked to a glucuronic acid moiety via an O-glycosidic bond.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to distinguish between the free acid form of this compound and its commonly available salts, such as the cyclohexylammonium salt, as their molecular weights and other properties differ.

| Property | Value (Free Acid) | References |

| Molecular Formula | C₁₄H₁₅NO₇ | [1][2] |

| Molecular Weight | 309.27 g/mol | [1] |

| CAS Number | 35804-66-1 | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Water Solubility | High (predicted to be 16 g/L) | [2] |

| pKa (Strongest Acidic) | 3.51 (predicted) | [2] |

| Polar Surface Area | 132.24 Ų (predicted) | [2] |

| Hydrogen Bond Donors | 5 (predicted) | [2] |

| Hydrogen Bond Acceptors | 7 (predicted) | [2] |

| Storage Temperature | -20°C | [3][4] |

Stability and Storage

This compound is relatively stable under normal conditions. For long-term storage, it is recommended to be kept at -20°C in a desiccated environment, protected from light.[4]

Biological Significance and Signaling Pathways

This compound is recognized as a uremic toxin that accumulates in the body with declining renal function. It is implicated in the progression of CKD and its associated cardiovascular complications.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A primary mechanism of this compound's toxicity is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5] Upon binding, the this compound-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in inflammation and oxidative stress. This activation has been shown to inhibit the hypoxia-inducible factor (HIF)-dependent expression of erythropoietin, contributing to the anemia associated with CKD.[5]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation according to regulatory guidelines is essential before application.

3.1.1. Materials and Reagents

-

This compound standard

-

Isotopically labeled internal standard (e.g., Indoxyl-d4 glucuronide)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (blank)

3.1.2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ACN containing the internal standard to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from matrix components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.

Assessment of this compound-Induced Oxidative Stress in Renal Tubular Cells

This protocol outlines a method to evaluate the induction of reactive oxygen species (ROS) in a renal tubular cell line upon exposure to this compound.

3.2.1. Cell Culture and Treatment

-

Culture a suitable renal tubular cell line (e.g., HK-2) in appropriate media and conditions.

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time period (e.g., 24 hours). Include a vehicle control.

3.2.2. ROS Measurement using DCFDA

-

Remove the treatment media and wash the cells with warm phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Experimental Workflows

Investigating the Effect of this compound on Endothelial Dysfunction

This workflow describes an experimental approach to study the impact of this compound on endothelial cell barrier function.

Investigating this compound-Induced Renal Tubular Cell Injury

This workflow outlines a series of experiments to assess the cytotoxic effects of this compound on renal tubular cells.

Conclusion

This compound is a crucial uremic toxin with significant implications for the health of individuals with chronic kidney disease. Understanding its chemical and physical properties, as well as its biological mechanisms of action, is vital for the development of therapeutic strategies to mitigate its toxic effects. This guide provides a foundational resource for researchers to further investigate the role of this compound in health and disease.

References

- 1. 3-Indolyl-beta-D-glucuronide | C14H15NO7 | CID 2733785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Inodxyl glucuronide (FDB027471) - FooDB [foodb.ca]

- 3. biobasic.com [biobasic.com]

- 4. goldbio.com [goldbio.com]

- 5. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Indoxyl Glucuronide and its Relationship with the Gut Microbiome

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoxyl glucuronide is a crucial metabolite at the interface of host and gut microbiome interactions. Derived from the essential amino acid tryptophan, its biosynthesis is a multi-step process involving both microbial and human enzymes. Under normal physiological conditions, this compound is efficiently cleared by the kidneys. However, in the context of renal impairment, particularly in chronic kidney disease (CKD), its accumulation in the serum contributes to the uremic state, where it acts as a protein-bound uremic toxin.[1][2] This guide provides a comprehensive technical overview of the role of the gut microbiome in the production of this compound, its metabolic pathway, its pathological implications, and the experimental methodologies used to study this complex relationship.

The Gut Microbiome and the Genesis of this compound

The journey from dietary tryptophan to this compound begins in the gut lumen, orchestrated by the enzymatic machinery of specific members of the intestinal microbiota.

Microbial Tryptophan Metabolism to Indole

Dietary tryptophan that escapes absorption in the small intestine reaches the colon, where it becomes a substrate for various bacterial species.[3][4] A key enzyme in this process is tryptophanase, which is expressed by a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacteroides spp., and Clostridium spp.[3][5] Tryptophanase catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia.[3]

The abundance of indole-producing bacteria is a critical determinant of the subsequent production of indoxyl-derived uremic toxins.[5] Studies have shown an increased relative abundance of indole-producing bacteria, such as Escherichia coli and Bacteroides fragilis, in patients with end-stage renal disease (ESRD).[5]

Host Metabolism of Indole to this compound

Following its production in the gut, indole is absorbed into the portal circulation and transported to the liver. In the liver, it undergoes a two-step detoxification process:

-

Hydroxylation: Cytochrome P450 enzymes, primarily CYP2E1, hydroxylate indole to form indoxyl.[6]

-

Glucuronidation: The enzyme UDP-glucuronosyltransferase (UGT) conjugates indoxyl with glucuronic acid to form this compound.[1][2] This process increases the water solubility of the molecule, facilitating its renal excretion.[1]

An alternative pathway involves the sulfation of indoxyl in the liver to form indoxyl sulfate, another prominent uremic toxin.[7]

The overall metabolic pathway is depicted in the following diagram:

Pathophysiological Role of this compound

This compound is recognized as a uremic toxin that accumulates in patients with CKD.[1][8] While its protein binding is lower than that of indoxyl sulfate, it still contributes to the overall uremic toxicity.[9]

Aryl Hydrocarbon Receptor (AHR) Activation

This compound, along with other tryptophan-derived uremic toxins like indoxyl sulfate and indole-3-acetic acid, is a ligand for the Aryl Hydrocarbon Receptor (AHR).[7][8][10] The AHR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, inflammation, and oxidative stress.[8][11]

Activation of AHR by this compound leads to a cascade of downstream events:

-

Nuclear Translocation: Upon ligand binding, the AHR complex translocates from the cytoplasm to the nucleus.[11]

-

Dimerization: In the nucleus, AHR dimerizes with the AHR nuclear translocator (ARNT).[5]

-

Gene Transcription: The AHR/ARNT complex binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, inducing their transcription.[11] Target genes include those encoding cytochrome P450 enzymes like CYP1A1.[10]

Inhibition of Hypoxia-Inducible Factor (HIF)

This compound has been shown to inhibit the activity of hypoxia-inducible factor (HIF), a key regulator of erythropoietin (EPO) production.[10] This inhibition is mediated through the activation of AHR.[10] By suppressing HIF-dependent EPO expression, this compound can contribute to the renal anemia commonly observed in CKD patients.[10]

Induction of Oxidative Stress

The accumulation of this compound is associated with increased oxidative stress.[7] This can occur through the activation of NADPH oxidase and the generation of reactive oxygen species (ROS).[7][12] This oxidative stress can, in turn, activate pro-inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, contributing to vascular inflammation and endothelial dysfunction.[5][9][12]

Quantitative Data

The following tables summarize the concentrations of this compound and the related uremic toxin, indoxyl sulfate, in various clinical contexts.

| Table 1: Serum Concentrations of this compound in Healthy vs. Uremic Patients | ||

| Patient Group | This compound (μM) | Reference |

| Healthy Controls | Not typically quantified | [1] |

| Undialyzed Uremic Patients | Markedly increased | [9] |

| Hemodialysis Patients | Markedly increased | [9] |

| Continuous Ambulatory Peritoneal Dialysis Patients | Markedly increased | [9] |

| Table 2: Serum Concentrations of Indoxyl Sulfate in Different Stages of Chronic Kidney Disease (CKD) | ||

| CKD Stage | Indoxyl Sulfate (mg/100 ml) | Reference |

| Healthy Controls | 0.113 ± 0.06 | [13] |

| CKD Stage 2 | ~0.2 | [13] |

| CKD Stage 3 | ~0.4 | [13] |

| CKD Stage 4 | ~0.8 | [13] |

| CKD Stage 5 (non-dialysis) | ~1.5 | [13] |

| CKD Stage 5D (dialysis) | ~2.5 | [13] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the link between the gut microbiome and this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound in biological matrices.[14][15]

Protocol Outline:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., isotopically labeled this compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, this is typically m/z 308.1 -> 116.1.

-

Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

In Vitro Gut Fermentation Model

This model simulates the conditions of the human colon to study the microbial production of indole from tryptophan.

Protocol Outline:

-

Fecal Slurry Preparation:

-

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

-

Homogenize the feces in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like cysteine-HCl) to create a 10% (w/v) slurry inside an anaerobic chamber.

-

-

Fermentation Setup:

-

Use a batch culture system with sealed anaerobic vials or a continuous culture system like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME).[16]

-

The fermentation medium should be a basal nutrient medium mimicking the colonic environment, containing carbohydrates, proteins, vitamins, and minerals.

-

Supplement the medium with a known concentration of L-tryptophan.

-

-

Inoculation and Incubation:

-

Inoculate the fermentation medium with the fecal slurry (e.g., 5% v/v).

-

Incubate anaerobically at 37°C for a defined period (e.g., 24-48 hours), with gentle agitation.

-

-

Sampling and Analysis:

-

Collect samples at different time points.

-

Analyze the supernatant for indole concentration using methods like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

-

Animal Models of Chronic Kidney Disease (CKD)

Rodent models are commonly used to study the in vivo effects of uremic toxins.

Protocol Outline (5/6 Nephrectomy Model in Rats):

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Perform a two-step surgery. In the first step, ligate two of the three branches of the left renal artery to induce infarction of two-thirds of the left kidney.

-

One week later, perform a right nephrectomy (removal of the right kidney).

-

Sham-operated animals undergo the same surgical procedures without ligation or nephrectomy.

-

-

Post-operative Care:

-

Provide appropriate analgesia and monitor the animals for recovery.

-

House the animals in standard conditions with free access to food and water.

-

-

Study Period:

-

Allow the CKD to develop over a period of several weeks (e.g., 8-12 weeks).

-

Monitor renal function by measuring serum creatinine and blood urea nitrogen (BUN) levels.

-

-

Sample Collection and Analysis:

-

Collect blood and urine samples at designated time points.

-

Analyze serum for this compound and indoxyl sulfate concentrations using LC-MS/MS.

-

Tissues (e.g., kidney, aorta) can be collected at the end of the study for histological and molecular analysis.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of this compound's role in pathology and a typical experimental workflow to study its effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Stepwise Development of an in vitro Continuous Fermentation Model for the Murine Caecal Microbiota [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. escholarship.org [escholarship.org]

- 9. JCI Insight - Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways [insight.jci.org]

- 10. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indoxyl Sulfate Induces Apoptosis Through Oxidative Stress and Mitogen-Activated Protein Kinase Signaling Pathway Inhibition in Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serum Indoxyl Sulfate Is Associated with Vascular Disease and Mortality in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A specifically designed multi-biotic reduces uremic toxin generation and improves kidney function - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Indoxyl Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl glucuronide, a gut-derived uremic toxin, has emerged as a significant molecule of interest in the pathophysiology of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details its metabolic pathway, its role in the progression of renal disease, and its impact on various physiological processes, including erythropoiesis. This document summarizes quantitative data, outlines key experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

This compound is an organic compound that belongs to the class of O-glucuronides, where the indoxyl aglycone is linked to a glucuronic acid moiety through an O-glycosidic bond. It is a natural human metabolite generated in the liver during the detoxification of indole, a product of tryptophan metabolism by intestinal bacteria. While efficiently cleared by healthy kidneys, this compound accumulates in patients with chronic kidney disease (CKD), where it is recognized as a protein-bound uremic toxin[1]. Its accumulation is associated with the progression of CKD and its complications, making it a molecule of significant clinical and research interest.

Discovery and History

The history of this compound is intertwined with the broader history of uremic toxin research, which began with the identification of urea in the 17th century. However, the specific identification and characterization of this compound occurred much more recently, driven by advancements in analytical chemistry.

A pivotal moment in the history of this compound was its first synthesis in 1988 by Ley et al .[2][3] They developed an eight-step synthesis process to create the compound for use as a novel chromogenic reagent for the specific detection of Escherichia coli, which produces the enzyme β-glucuronidase[2][3]. This application outside the field of nephrology marked its initial entry into the scientific literature.

Its significance as a uremic toxin began to be unveiled in the mid-1990s. In 1994, Agatsuma and colleagues identified indoxyl-β-D-glucuronide as a primary emitter of low-level chemiluminescence in the plasma of hemodialysis patients[4]. This was a crucial step in recognizing its presence in uremic individuals. Two years later, in 1996, Niwa and his team quantified the accumulation of indoxyl-β-D-glucuronide in the serum of uremic patients, solidifying its status as a uremic retention solute[1][5]. Their work also demonstrated that its production could be suppressed by an oral sorbent, AST-120, which adsorbs indole in the intestine[1][5][6].

Subsequent research has focused on elucidating the biological effects of this compound, particularly its role in the pathogenesis of renal anemia through the inhibition of erythropoietin (EPO) production via activation of the aryl hydrocarbon receptor (AHR)[7].

Metabolic Pathway

The generation of this compound is a multi-step process involving both the gut microbiome and host metabolism.

-

Intestinal Phase: Dietary tryptophan is metabolized by the enzyme tryptophanase, present in certain gut bacteria (e.g., E. coli), to produce indole.

-

Absorption and Hepatic Metabolism: Indole is absorbed from the intestine into the bloodstream and transported to the liver. In hepatocytes, indole is first hydroxylated to form indoxyl.

-

Glucuronidation: Indoxyl is then conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form the more water-soluble this compound.

-

Renal Excretion: In individuals with normal kidney function, this compound is efficiently excreted in the urine. In CKD, impaired renal clearance leads to its accumulation in the blood.

Quantitative Data

The concentration of this compound is significantly elevated in patients with CKD compared to healthy individuals.

| Parameter | Healthy Individuals | CKD Stage 3-5 (Pre-dialysis) | Hemodialysis Patients | Reference |

| Serum this compound | Not typically detected or at very low levels | Markedly increased | Markedly increased | [1] |

| Normal Blood Concentration | 4.07 +/- 1.68 µM | - | - | |

| Serum Indoxyl Sulfate (for comparison) | 0.113 ± 0.06 mg/100 ml | Increases with CKD stage | Highest levels | [8][9] |

Note: Specific mean concentrations for this compound across different CKD stages are not as extensively reported as for indoxyl sulfate. However, studies consistently show a marked increase with declining renal function.

Key Experimental Protocols

Synthesis of Indoxyl-β-D-glucuronide (Ley et al., 1988)

The first synthesis of indoxyl-β-D-glucuronide was a multi-step process designed to produce the compound as a chromogenic substrate.

Methodology: The synthesis involved an eight-step process starting from D-glucuronolactone, anthranilic acid, and chloroacetic acid[2][3]. While the detailed step-by-step protocol is extensive, the key transformations involved the formation of the indoxyl moiety and its subsequent glycosylation with a protected glucuronic acid derivative, followed by deprotection to yield the final product. More recent synthetic procedures have also been described, often involving the glucosidation of N-acetyl indolinones with acetobromo-α-D-glucuronic acid methyl ester[10].

Quantification of this compound in Uremic Serum (Niwa et al., 1996)

This study was one of the first to quantify this compound in the serum of uremic patients.

Methodology:

-

Sample Preparation: Serum samples were used directly without deproteinization for HPLC analysis.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Chromatographic Conditions:

-

Column: Internal-surface reversed-phase column.

-

Mobile Phase: A gradient of solution A and solution B was used.

-

Detection: Fluorescence was monitored at an excitation wavelength of 295 nm and an emission wavelength of 390 nm.

-

-

Quantification: The concentration of indoxyl-β-D-glucuronide was determined by comparing the peak area to that of a known standard. The limit of quantification was reported as 0.63 pmol/L[5].

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern quantification of this compound and other uremic toxins often employs the high sensitivity and specificity of LC-MS/MS.

Methodology:

-

Sample Preparation: Protein precipitation is performed on serum samples using a solvent like methanol. The sample is then centrifuged, and the supernatant is collected for analysis[11].

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used to separate this compound from other serum components.

-

Mass Spectrometry Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect the parent ion of this compound and its characteristic fragment ions, allowing for highly selective and sensitive quantification[12][13][14].

Biological Effects and Signaling Pathways

This compound is not an inert bystander; it exerts biological effects that contribute to the pathophysiology of CKD.

Inhibition of Erythropoietin (EPO) Production

One of the most significant discoveries regarding this compound is its ability to inhibit the production of erythropoietin (EPO), a hormone essential for red blood cell production. This contributes to the renal anemia commonly seen in CKD patients.

Signaling Pathway: this compound activates the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. This activation leads to the inhibition of Hypoxia-Inducible Factor (HIF)-dependent EPO expression[7].

Experimental Evidence:

-

Studies using EPO-producing HepG2 cells have shown that this compound, at concentrations similar to those found in CKD patients, inhibits the expression of EPO mRNA induced by hypoxia or cobalt chloride (a hypoxia mimetic)[7].

-

This compound was also shown to induce the expression of CYP1A1 mRNA, a target gene of AHR, and promote the nuclear translocation of the AHR protein[7].

-

The inhibitory effect of this compound on HIF activation was abolished by a pharmacological antagonist of AHR, confirming the central role of this receptor in the signaling cascade[7].

Conclusion

The journey of this compound from a chromogenic reagent for microbiology to a recognized uremic toxin highlights the continuous evolution of our understanding of the complex interplay between the gut microbiome, host metabolism, and disease. Its discovery and subsequent characterization have provided valuable insights into the pathophysiology of CKD, particularly renal anemia. Further research into the precise molecular mechanisms of this compound-mediated toxicity and the development of targeted therapies to mitigate its effects hold promise for improving the clinical outcomes of patients with chronic kidney disease. This technical guide serves as a foundational resource for researchers dedicated to advancing this critical area of study.

References

- 1. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Indoxyl-beta-D-glucuronide, the primary emitter of low-level chemiluminescence in plasma of hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 7. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serum Indoxyl Sulfate Is Associated with Vascular Disease and Mortality in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Indolyl-beta-D-glucuronide | C14H15NO7 | CID 2733785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Indoxyl glucuronide's role in cellular processes.

An In-depth Technical Guide on the Role of Indoxyl Glucuronide in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (IG) is a metabolite derived from the dietary amino acid tryptophan. Tryptophan is first metabolized by intestinal bacteria into indole, which is absorbed into the bloodstream and subsequently metabolized in the liver. A primary metabolic pathway for indole is glucuronidation, a Phase II detoxification process catalyzed by UDP-glucuronyltransferase enzymes, resulting in the formation of this compound. Under normal physiological conditions, IG is readily excreted by the kidneys.

However, in the context of chronic kidney disease (CKD), impaired renal function leads to the systemic accumulation of IG, classifying it as a protein-bound uremic toxin.[1][2] While often studied alongside its more prominent counterpart, indoxyl sulfate (IS), emerging evidence indicates that IG possesses distinct biological activities and contributes significantly to the pathophysiology of CKD, particularly through its interaction with specific cellular signaling pathways. This document provides a technical overview of the known cellular roles of this compound, focusing on its molecular mechanisms, pathophysiological consequences, and the experimental methodologies used for its study.

Core Cellular Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation

The primary mechanism through which this compound exerts its biological effects is the activation of the Aryl Hydrocarbon Receptor (AhR).[1] AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family, historically known for mediating the toxic effects of environmental pollutants like dioxins.[3][4]

The activation sequence is as follows:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. This compound, acting as an endogenous ligand, enters the cell and binds to AhR.[1]

-

Nuclear Translocation: Ligand binding induces a conformational change, causing AhR to dissociate from its chaperone complex and translocate into the nucleus.[1][4]

-

Dimerization and DNA Binding: In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[5][6]

-

Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[1][5][6]

The induction of CYP1A1 mRNA is a hallmark of AhR activation and is frequently used as an experimental biomarker to confirm the engagement of this pathway by IG.[1]

Key Pathophysiological Roles of this compound

Inhibition of Hypoxia-Inducible Factor (HIF) and Erythropoietin (EPO) Production

A significant consequence of IG-mediated AhR activation is the impairment of erythropoietin (EPO) production, a key contributor to renal anemia in CKD patients.[1] This occurs through a direct negative cross-talk between the AhR and the Hypoxia-Inducible Factor (HIF) signaling pathways.

Under hypoxic (low oxygen) conditions, the HIF-α subunit is stabilized, translocates to the nucleus, and dimerizes with HIF-β (which is the same protein as ARNT). The HIF-α/ARNT complex then binds to Hypoxia Response Elements (HREs) to drive the expression of genes like EPO.[1]

This compound disrupts this process. The activated AhR/ARNT complex competes for the limited pool of ARNT, thereby reducing the formation of the functional HIF-α/ARNT transcription factor. This competition effectively suppresses HIF-dependent gene expression, including the production of EPO.[1] Studies have demonstrated that IG, at concentrations found in the blood of CKD patients, inhibits the transcriptional activation of HIF and subsequent EPO mRNA expression in EPO-producing HepG2 cells.[1] This effect is abolished by the use of a pharmacological AhR antagonist, confirming the central role of AhR in this inhibitory process.[1]

Caption: IG activates AhR, leading to competition for ARNT and inhibition of HIF-driven EPO synthesis.

Contribution to Endothelial Dysfunction and Vascular Injury

This compound is one of several uremic toxins that contribute to the total "AhR activating potential" (AhR-AP) in the serum of CKD patients.[5][6] Elevated AhR-AP is associated with endothelial dysfunction and an increased risk of cardiovascular events.[5][6] While many studies in this area focus on indoxyl sulfate (IS), the role of IG as an AhR agonist implicates it in the same deleterious processes.[5][6] AhR activation in endothelial cells is linked to pro-inflammatory responses, oxidative stress, and impaired endothelial repair mechanisms, which collectively contribute to the progression of atherosclerosis and vascular calcification.[3][5][7]

Quantitative Data Summary

Quantitative data from in vitro and clinical studies are crucial for understanding the potency and clinical relevance of this compound.

Table 1: Effects of this compound in In Vitro Cellular Models

| Cell Line | IG Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| HepG2 | Similar to CKD blood levels | - | Inhibited cobalt chloride-induced EPO mRNA expression. | [1] |

| HepG2 | Similar to CKD blood levels | - | Inhibited transcriptional activation of HIF. | [1] |

| HepG2 | - | - | Induced CYP1A1 mRNA expression. |[1] |

Table 2: Serum Concentrations of this compound

| Patient Group | Serum Concentration | Comments | Reference |

|---|---|---|---|

| Undialyzed Uremic Patients | Markedly Increased | - | [2] |

| Hemodialysis Patients | Markedly Increased | Efficiently removed by hemodialysis. | [2] |

| CAPD Patients | Markedly Increased | - | [2] |

| Healthy Individuals | Undetectable / Very Low | Baseline levels. |[8] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound's effects.

Protocol 1: Assessment of IG's Effect on HIF-Dependent Gene Expression

This protocol details an in vitro experiment to determine if IG inhibits hypoxia-inducible gene expression via AhR.

-

Cell Culture:

-

Culture human hepatoma (HepG2) cells, known to produce EPO, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Experimental Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Induce a hypoxic state by treating cells with a hypoxia mimetic, such as cobalt chloride (CoCl₂), at a final concentration of 100-150 µM for 24 hours. Alternatively, place cells in a hypoxic chamber (1% O₂).

-

Concurrently, treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 µM).

-

For mechanism validation, pre-treat a subset of cells with an AhR antagonist (e.g., CH-223191, 10 µM) for 1 hour before adding IG and CoCl₂.

-

-

RNA Extraction and Quantitative PCR (qPCR):

-

After 24 hours, wash cells with PBS and lyse using a suitable lysis buffer (e.g., from an RNA extraction kit).

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix on a real-time PCR system. Use primers specific for EPO, CYP1A1 (as a positive control for AhR activation), and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Caption: Experimental workflow for analyzing IG's effect on gene expression in cell culture.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for accurately measuring IG levels in biological matrices like serum or plasma.[9]

-

Sample Preparation (Protein Precipitation):

-

Thaw biological samples (serum, plasma) on ice.

-

To a 50 µL aliquot of the sample, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 150 x 2.0 mm, 2.1 µm).

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Run a suitable gradient to separate IG from other matrix components (e.g., 10% B to 70% B over 3 minutes).

-

Flow Rate: 0.30 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in either positive or negative mode (optimization required).

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Define specific precursor-to-product ion transitions for this compound and the internal standard. For IG (C₁₄H₁₅NO₇, MW: 309.27), this would involve selecting the precursor ion (e.g., [M-H]⁻ at m/z 308.1) and a characteristic fragment ion.

-

Quantification: Generate a standard curve using known concentrations of a certified this compound standard. Quantify the amount of IG in the samples by comparing its peak area ratio (relative to the internal standard) against the standard curve.

-

Conclusion

This compound is a clinically relevant uremic toxin that actively contributes to cellular dysfunction, primarily through the activation of the Aryl Hydrocarbon Receptor. Its role in suppressing EPO production provides a direct molecular link to the pathogenesis of renal anemia in CKD. Furthermore, as a component of the total AhR-activating uremic serum, it is implicated in the broader cardiovascular complications associated with chronic kidney disease. Further research focusing on the specific transporters responsible for its cellular uptake and its distinct effects compared to other uremic toxins will be crucial for developing targeted therapeutic strategies to mitigate its toxicity in patients with renal impairment.

References

- 1. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of aryl hydrocarbon receptor mediates indoxyl sulfate-induced monocyte chemoattractant protein-1 expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. How do Uremic Toxins Affect the Endothelium? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoxyl Sulfate, a Uremic Endotheliotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Impact of Diet on Indoxyl Glucuronide Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl glucuronide is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to the progression of renal and cardiovascular complications. Its precursor, indole, is derived from the metabolism of dietary tryptophan by the gut microbiota. This technical guide provides an in-depth analysis of the impact of dietary interventions on this compound levels. It summarizes the current understanding of the metabolic pathways, presents available quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes key biological processes. The evidence indicates that dietary modifications, particularly adjustments in protein and fiber intake, can significantly influence the production of indole and subsequently the circulating levels of its metabolites, including this compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the gut-kidney axis in health and disease.

Introduction

This compound is an endogenous human metabolite generated in the liver from indoxyl via the action of UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation is a major pathway for the detoxification and excretion of various substances. However, in the context of renal impairment, this compound, along with the more extensively studied indoxyl sulfate, accumulates in the bloodstream and is recognized as a uremic toxin.

The production of this compound is intrinsically linked to diet and the gut microbiome. Dietary tryptophan, an essential amino acid, is metabolized by tryptophanase-containing bacteria in the intestine to produce indole.[1] This indole is then absorbed and transported to the liver, where it undergoes phase II metabolism to form indoxyl sulfate and this compound.[1] Given this pathway, dietary interventions that modulate the availability of tryptophan or alter the composition and metabolic activity of the gut microbiota present a promising strategy for reducing the production of these uremic toxins.

This guide will systematically review the scientific evidence supporting the role of diet in modulating this compound levels, with a focus on quantitative outcomes, experimental methodologies, and the underlying biological mechanisms.

Metabolic Pathway of this compound Formation

The formation of this compound is a multi-step process involving both the gut microbiota and host metabolism. The key steps are outlined below and visualized in the accompanying diagram.

-

Dietary Tryptophan Ingestion: Tryptophan, an essential amino acid, is obtained from dietary proteins.

-

Microbial Metabolism of Tryptophan to Indole: In the colon, unabsorbed tryptophan is metabolized by various bacterial species possessing the enzyme tryptophanase, leading to the production of indole.

-

Indole Absorption: Indole is absorbed from the gut into the portal circulation.

-

Hepatic Metabolism to Indoxyl: In the liver, indole is hydroxylated by cytochrome P450 enzymes to form indoxyl.

-

Glucuronidation of Indoxyl: Indoxyl is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A9 and UGT2B7, to form this compound.[2]

-

Circulation and Excretion: this compound is released into the bloodstream, where it is partially protein-bound, and is normally excreted by the kidneys. In CKD, its clearance is impaired, leading to accumulation.

Metabolic pathway of this compound formation.

Impact of Dietary Interventions on this compound and Related Metabolites

While direct quantitative data on the impact of diet on this compound are limited, a significant body of research exists for the closely related and more abundant uremic toxin, indoxyl sulfate. Given that both compounds share the same precursor, indole, the effects of diet on indoxyl sulfate levels are highly indicative of the expected effects on this compound.

Protein Intake

High dietary protein intake, and consequently high tryptophan intake, is associated with increased production of indole by the gut microbiota, leading to higher levels of circulating indoxyl sulfate.[3] Conversely, restricting dietary protein has been shown to reduce indoxyl sulfate levels.

Table 1: Effect of Protein Intake on Indoxyl Sulfate Levels

| Study (Reference) | Participants | Intervention | Duration | Key Findings |

| Marzocco et al. (2013)[4][5] | 32 CKD patients (not on dialysis) | Crossover trial: Very-low-protein diet (VLPD; 0.3 g/kg/day) with ketoanalogues vs. Low-protein diet (LPD; 0.6 g/kg/day) | 1 week for each diet | VLPD resulted in a significant 37% reduction in serum indoxyl sulfate levels compared to LPD.[5] |

Fiber Intake

Dietary fiber can influence the gut microbiota composition and activity, promoting the growth of saccharolytic bacteria over proteolytic bacteria. This shift in microbial metabolism can lead to a decrease in the production of indole from tryptophan.

Table 2: Effect of Fiber Intake on Indoxyl Sulfate Levels

| Study (Reference) | Participants | Intervention | Duration | Key Findings |

| Sirich et al. (2014)[6] | 56 hemodialysis patients | Randomized controlled trial: Resistant starch (a type of dietary fiber) supplement vs. control starch | 6 weeks | The fiber group had a significant median reduction of 29% in the unbound, free plasma level of indoxyl sulfate.[6] |

| Rossi et al. (2015)[7] | 40 CKD patients | Cross-sectional study | N/A | A lower dietary protein-to-fiber ratio was associated with lower total serum indoxyl sulfate levels.[7] |

| Low-protein diet with inulin study (2023)[8] | 54 CKD patients | Randomized controlled trial: Low-protein diet with 10g inulin vs. low-protein diet alone | Not specified | The inulin-supplemented group showed a significant decrease in serum indoxyl sulfate levels compared to the control group.[8] |

Direct Measurement of this compound

One study directly measured this compound in uremic patients and assessed the impact of an oral adsorbent, AST-120, which works by adsorbing indole in the gut.

Table 3: Effect of an Oral Adsorbent on this compound Levels

| Study (Reference) | Participants | Intervention | Duration | Key Findings |

| Niwa et al. (1996)[9] | Undialyzed uremic patients | Oral sorbent (AST-120) administration | Not specified | AST-120 markedly decreased serum and urine levels of both this compound and indoxyl sulfate.[9] |

Experimental Protocols

This section details the methodologies from key studies to provide a framework for designing and interpreting experiments in this field.

Clinical Trial of a Very-Low-Protein Diet

-

Study Design: A prospective, randomized, controlled crossover study.[5]

-

Participants: 32 patients with chronic kidney disease not yet on dialysis were randomized into two groups.[5]

-

Intervention:

-

Sample Collection: Blood samples were collected at baseline and at the end of each one-week dietary period.[5]

-

Analytical Method: Serum indoxyl sulfate levels were measured. The specific analytical method was not detailed in the abstract but is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Clinical Trial of Dietary Fiber Supplementation

-

Study Design: A randomized controlled trial.[6]

-

Participants: 56 patients on maintenance hemodialysis.[6]

-

Intervention: Participants were randomly assigned to receive daily supplements of either resistant starch or a control starch for 6 weeks.[6]

-

Sample Collection: Plasma samples were collected at baseline and at the end of the 6-week intervention.[6]

-

Analytical Method: Plasma indoxyl sulfate levels were measured.[6]

Quantification of this compound and Indoxyl Sulfate

-

Analytical Technique: High-performance liquid chromatography (HPLC) with fluorescence detection is a common method.[9] More modern and sensitive methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Sample Preparation (for LC-MS/MS):

-

Protein Precipitation: Plasma or serum samples are typically treated with an organic solvent like acetonitrile to precipitate proteins.[10]

-

Centrifugation: The mixture is centrifuged to separate the protein pellet from the supernatant containing the analytes.[10]

-

Dilution: The supernatant may be diluted with a suitable buffer before injection into the LC-MS/MS system.[10]

-

Internal Standard: An isotope-labeled internal standard is often added at the beginning of the sample preparation process for accurate quantification.[10]

-

-

Chromatographic Separation: A C18 reverse-phase column is commonly used to separate this compound and indoxyl sulfate from other components in the sample.[10]

-

Mass Spectrometric Detection: Detection is typically performed in negative electrospray ionization mode using selected reaction monitoring (SRM) for high specificity and sensitivity.[10]

Signaling Pathways and Logical Relationships

The impact of diet on this compound levels is mediated through the gut-kidney axis. Dietary components influence the gut microbiota, which in turn affects the production of indole. The liver then metabolizes indole into indoxyl sulfate and this compound.

Influence of dietary protein and fiber on this compound levels.

Conclusion and Future Directions

The available evidence strongly suggests that dietary interventions can modulate the levels of indoxyl-derived uremic toxins. Low-protein diets and high-fiber diets appear to be effective in reducing the production of indole by the gut microbiota, thereby lowering the substrate available for the synthesis of this compound and indoxyl sulfate in the liver.

However, there is a clear need for more research that directly quantifies the impact of various dietary interventions on this compound levels specifically. Future clinical trials should include the measurement of both this compound and indoxyl sulfate to better understand the differential effects of diet on their formation and the potential clinical implications of altering their ratio. Furthermore, detailed characterization of the gut microbiome in response to these dietary changes will provide crucial insights into the mechanisms underlying the observed effects.

For drug development professionals, targeting the gut microbial production of indole through dietary modulation or novel therapeutics represents a promising strategy to reduce the burden of uremic toxins in patients with chronic kidney disease.

References

- 1. UREMIC TOXICITY OF INDOXYL SULFATE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Very low protein diet reduces indoxyl sulfate levels in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Increasing Dietary Fiber on Plasma Levels of Colon-Derived Solutes in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary protein-fiber ratio associates with circulating levels of indoxyl sulfate and p-cresyl sulfate in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low-protein diet supplemented with inulin lowers protein-bound toxin levels in patients with stage 3b-5 chronic kidney disease: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Indoxyl Glucuronide: A Uremic Toxin's Role in Aryl Hydrocarbon Receptor Activation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Indoxyl glucuronide (IG) is a protein-bound uremic toxin that accumulates in the serum of patients with chronic kidney disease (CKD).[1] Derived from the metabolism of dietary tryptophan by gut microbiota and subsequent glucuronidation in the liver, IG has emerged as a significant bioactive molecule. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound activates the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor implicated in a range of physiological and pathological processes. Understanding this interaction is critical for researchers and drug development professionals seeking to mitigate the toxic effects of uremic solutes and explore the AHR as a therapeutic target in CKD and other conditions.

Recent evidence has solidified the role of indoxyl derivatives as endogenous ligands for the AHR.[2][3] While much of the focus has been on the related uremic toxin indoxyl sulfate (IS), studies have demonstrated that this compound also functions as an AHR agonist, contributing to the complex pathophysiology of uremia.[1] This guide will delineate the signaling pathways, present quantitative data on AHR activation by IG, and provide detailed experimental protocols for investigating this interaction.

The Aryl Hydrocarbon Receptor Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand, such as this compound, to the AHR in the cytoplasm. The AHR is part of a cytosolic protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[4] Ligand binding induces a conformational change in the AHR, leading to its translocation into the nucleus.

In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.[4] This binding event initiates the transcription of a battery of genes, most notably members of the cytochrome P450 family, including CYP1A1, CYP1A2, and CYP1B1.[3][5]

Quantitative Data on AHR Activation by this compound

Studies have quantified the effects of this compound on AHR activation, primarily through the induction of its target genes. The following table summarizes key quantitative findings from the literature.

| Cell Line | This compound Concentration | Endpoint Measured | Result | Reference |

| HepG2 | 100 µM | CYP1A1 mRNA expression | Significant induction | [1] |

| HepG2 | 100 µM | EPO mRNA expression (hypoxia-mimetic induced) | Inhibition | [1] |

| HepG2 | 10-100 µM | HIF transcriptional activation (hypoxia-mimetic induced) | Inhibition | [1] |

Experimental Protocols

AHR Reporter Gene Assay

This assay is a common and effective method for screening and quantifying the activation of the AHR by compounds like this compound.[6][7] It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing XREs.[7]

Materials:

-

AHR reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter plasmid)[3]

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

This compound

-

DMSO (vehicle control)

-

Positive control (e.g., TCDD or MeBio)[8]

-

96-well cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the AHR reporter cells into a 96-well plate at a density that will achieve 70-80% confluency on the day of treatment.[7]

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[7]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.[7]

-

Cell Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound, vehicle control, or positive control to the respective wells.[8]

-

Incubation: Incubate the plate for a specified period (e.g., 22-24 hours).[8]

-

Cell Lysis: After incubation, wash the cells with PBS and add a passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking.[7]

-

Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate and measure luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.[7]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if a control plasmid is used). Express the results as fold induction over the vehicle control.[7]

Quantification of AHR Target Gene Expression by qPCR

This method directly measures the transcriptional upregulation of AHR target genes, such as CYP1A1, in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., HepG2)[1]

-

Cell culture medium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Culture the cells and treat them with various concentrations of this compound as described in the reporter gene assay protocol.

-

RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control group.

Downstream Effects of this compound-Mediated AHR Activation

The activation of the AHR by this compound has been linked to several downstream biological effects, particularly in the context of CKD. One significant consequence is the inhibition of hypoxia-inducible factor (HIF)-dependent erythropoietin (EPO) expression.[1] This contributes to the renal anemia commonly observed in CKD patients.[1] The mechanism involves the AHR-mediated suppression of HIF transcriptional activity.[1] Blockade of the AHR with an antagonist, such as CH-223191, has been shown to abolish this inhibitory effect of this compound.[1]

Conclusion

This compound is a clinically relevant uremic toxin that acts as an agonist for the aryl hydrocarbon receptor. Its activation of the AHR signaling pathway contributes to the pathophysiology of chronic kidney disease, notably by impairing erythropoietin production. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and to screen for potential therapeutic interventions that target the AHR. A deeper understanding of the role of this compound and other uremic toxins in AHR activation is paramount for the development of novel strategies to improve the health outcomes of patients with CKD.

References

- 1. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. The uremic toxin 3-indoxyl sulfate is a potent endogenous agonist for the human aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Aryl Hydrocarbon Receptor Activation and Tissue Factor Induction by Fluid Shear Stress and Indoxyl Sulfate in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. indigobiosciences.com [indigobiosciences.com]

Methodological & Application

Measuring Indoxyl Glucuronide in Plasma: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoxyl glucuronide is a significant uremic toxin that accumulates in the plasma of patients with chronic kidney disease (CKD). It is a metabolite of dietary tryptophan, formed in the liver through glucuronidation of indoxyl. Monitoring the levels of this compound in plasma is crucial for understanding the progression of CKD and for the development of therapeutic interventions. This document provides detailed application notes and protocols for the accurate quantification of this compound in plasma samples using state-of-the-art analytical techniques.

Metabolic Pathway of this compound

This compound is formed from the dietary amino acid tryptophan through a series of metabolic steps involving the gut microbiota and hepatic enzymes. Tryptophan is first metabolized to indole by intestinal bacteria. Indole is then absorbed into the bloodstream and transported to the liver, where it is hydroxylated to form indoxyl. Finally, indoxyl is conjugated with glucuronic acid by the enzyme UDP-glucuronyltransferase (UGT) to form this compound, which is then released into circulation.[1]

Caption: Metabolic pathway of this compound formation.

Analytical Methodologies

The two primary methods for the quantification of this compound in plasma are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS is generally considered the gold standard due to its superior sensitivity and selectivity.

I. UPLC-MS/MS Method

This method allows for the highly sensitive and specific quantification of this compound.

Experimental Workflow

Caption: UPLC-MS/MS experimental workflow for this compound.

Protocol

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions

| Parameter | Recommended Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | This compound: Precursor ion (m/z) 308.1 -> Product ion (m/z) 132.0 Note: These transitions should be optimized for the specific instrument used. |

| Internal Standard | Use a stable isotope-labeled this compound and monitor its specific transition. |

3. Method Validation

As this compound is an endogenous compound, method validation should follow FDA and EMA guidelines for bioanalytical method validation, with special considerations for endogenous analytes.[2][3][4][5] This involves using a surrogate matrix (e.g., stripped plasma or a buffered solution with bovine serum albumin) for the calibration curve and quality control (QC) samples prepared in the authentic matrix.

Quantitative Data Summary (UPLC-MS/MS)

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 50 µM |

| Lower Limit of Quantitation (LLOQ) | 0.1 µM |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

II. HPLC with Fluorescence Detection Method

This method is a cost-effective alternative to LC-MS/MS, though it may have lower sensitivity and be more susceptible to interferences.

Protocol

1. Sample Preparation

The same protein precipitation protocol as for the UPLC-MS/MS method can be used.

2. HPLC Conditions

| Parameter | Recommended Setting |

| HPLC System | Standard HPLC system with a fluorescence detector |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of a buffer (e.g., sodium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation Wavelength: ~280 nm Emission Wavelength: ~340 nm Note: Wavelengths should be optimized. |

Quantitative Data Summary (HPLC-Fluorescence)

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 100 µM |

| Lower Limit of Quantitation (LLOQ) | 0.5 µM |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 90% |

Sample Handling and Stability

The stability of glucuronide metabolites in plasma is a critical consideration to ensure accurate quantification.

-

Blood Collection: Collect blood in EDTA- or heparin-containing tubes.

-

Plasma Separation: Separate plasma from whole blood by centrifugation as soon as possible after collection.

-

Storage:

-

Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as they can lead to degradation of the analyte. It is recommended not to exceed three freeze-thaw cycles.[6]

Conclusion

The accurate measurement of this compound in plasma is essential for advancing our understanding of its role in the pathophysiology of chronic kidney disease. The UPLC-MS/MS method offers the highest sensitivity and specificity and is recommended for clinical research and drug development applications. The HPLC-fluorescence method provides a reliable and more accessible alternative for routine monitoring. Proper sample handling and adherence to validated protocols are paramount for obtaining accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. nalam.ca [nalam.ca]

- 5. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Indoxyl Glucuronide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of indoxyl glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a gut-derived uremic toxin, is a key biomarker in studies related to chronic kidney disease (CKD) and other metabolic disorders. The described protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the accuracy, precision, and sensitivity required for clinical research and drug development applications.

Introduction

This compound is a metabolite of tryptophan, produced through the metabolic activity of gut microbiota and subsequent hepatic conjugation.[1][2] In individuals with compromised renal function, this and other uremic toxins can accumulate in the bloodstream, contributing to the progression of chronic kidney disease and its associated cardiovascular complications.[3][4] Accurate and reliable quantification of this compound is therefore crucial for researchers and scientists in understanding the pathophysiology of CKD and for professionals in drug development targeting the modulation of uremic toxin levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[4][5] This application note provides a detailed protocol for the determination of this compound in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents

-

This compound certified reference standard

-

Indoxyl-d4 glucuronide (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation